molecular formula C22H26FN3O B248015 N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Cat. No. B248015
M. Wt: 367.5 g/mol
InChI Key: JXLXCUBVYGQILG-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the dopamine transporter, which is a protein responsible for the reuptake of dopamine from the synaptic cleft. The compound has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves the inhibition of the dopamine transporter, which is a protein responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, the compound increases the concentration of dopamine in the synaptic cleft, which could alleviate the symptoms of Parkinson's disease, schizophrenia, and N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide are primarily related to its inhibition of the dopamine transporter. The compound has been shown to increase dopamine levels in the brain, which could result in improved motor function, attention, and mood. However, the compound could also have adverse effects, such as addiction, psychosis, and cardiovascular problems, if administered at high doses or for extended periods.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide in lab experiments include its potency and selectivity as a dopamine transporter inhibitor, which could aid in the identification of novel therapeutic targets for neurological disorders. However, the limitations of using the compound include its potential toxicity, which could affect the viability of cells or animal models used in experiments, and its limited availability, which could limit the scalability of experiments.

Future Directions

The future directions for research on N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide include the development of more potent and selective dopamine transporter inhibitors, the investigation of the compound's potential as a PET imaging agent for the dopamine transporter in humans, and the exploration of the compound's effects on other neurotransmitter systems in the brain. Additionally, the compound could be further studied for its potential applications in the treatment of other neurological disorders, such as depression, anxiety, and addiction.

Synthesis Methods

The synthesis method of N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves the reaction of 3-fluorobenzaldehyde, (E)-3-phenyl-2-propen-1-ol, and piperazine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including the formation of an imine intermediate, reduction of the imine to an amine, and acylation of the amine with propanoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been extensively studied for its potential applications in the treatment of various neurological disorders. The compound has shown promising results in preclinical studies as a dopamine transporter inhibitor, which could increase dopamine levels in the brain and alleviate the symptoms of Parkinson's disease, schizophrenia, and N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide. Additionally, the compound has been investigated for its potential as a PET imaging agent for the dopamine transporter, which could aid in the diagnosis and monitoring of these disorders.

properties

Product Name

N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Molecular Formula

C22H26FN3O

Molecular Weight

367.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C22H26FN3O/c23-20-9-4-10-21(18-20)24-22(27)11-13-26-16-14-25(15-17-26)12-5-8-19-6-2-1-3-7-19/h1-10,18H,11-17H2,(H,24,27)/b8-5+

InChI Key

JXLXCUBVYGQILG-VMPITWQZSA-N

Isomeric SMILES

C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)F)C/C=C/C3=CC=CC=C3

SMILES

C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)F)CC=CC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)F)CC=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.